1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one
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Overview
Description
1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one, also known as 1-(2-oxiranylmethyl)-2-pyrrolidinone, is a chemical compound with the molecular formula C7H11NO2. It is a derivative of pyrrolidin-2-one, featuring an oxirane (epoxide) ring attached to the nitrogen atom of the pyrrolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of pyrrolidin-2-one with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under mild conditions, with the base facilitating the opening of the epoxide ring and subsequent attachment to the pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the opening of the epoxide ring, resulting in the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted pyrrolidinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of diols.
Substitution: Formation of various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides and pyrrolidinones.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA. This reactivity underlies its potential use in medicinal chemistry, where it can modify biological targets and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: The parent compound, lacking the epoxide ring.
N-Substituted pyrrolidinones: Compounds with various substituents on the nitrogen atom.
Epoxide derivatives: Compounds with similar epoxide functionality attached to different core structures.
Uniqueness
1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one is unique due to the presence of both the pyrrolidinone ring and the epoxide ringIts ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C7H11NO3 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
1-(oxiran-2-yloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO3/c9-6-2-1-3-8(6)5-11-7-4-10-7/h7H,1-5H2 |
InChI Key |
WBIFZWTZOQLZLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)COC2CO2 |
Origin of Product |
United States |
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